4-Chlorodifluoromethyl-2-nitro-chlorobenzene
Description
4-Chlorodifluoromethyl-2-nitro-chlorobenzene is an organic compound with the molecular formula C7H3Cl2F2NO2 It is a derivative of chlorobenzene, where the benzene ring is substituted with a chlorodifluoromethyl group and a nitro group
Properties
IUPAC Name |
1-chloro-4-[chloro(difluoro)methyl]-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO2/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYREMOEXRTIDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858255-02-3 | |
| Record name | 1-chloro-4-(chlorodifluoromethyl)-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorodifluoromethyl-2-nitro-chlorobenzene typically involves the introduction of the chlorodifluoromethyl group and the nitro group onto a chlorobenzene ring. One common method is the nitration of 4-chlorodifluoromethylbenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods
Industrial production of 4-Chlorodifluoromethyl-2-nitro-chlorobenzene may involve large-scale nitration processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chlorodifluoromethyl-2-nitro-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitro group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the nitro group.
Reduction Reactions: The major product is 4-Chlorodifluoromethyl-2-amino-chlorobenzene.
Oxidation Reactions: Products include various oxidation states of the nitro group, such as nitroso or hydroxylamine derivatives.
Scientific Research Applications
4-Chlorodifluoromethyl-2-nitro-chlorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chlorodifluoromethyl-2-nitro-chlorobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorodifluoromethyl group can influence the compound’s reactivity and binding affinity. The pathways involved may include electron transfer processes and interactions with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Chlorodifluoromethylbenzene: Lacks the nitro group, making it less reactive in redox reactions.
2-Nitrochlorobenzene: Lacks the chlorodifluoromethyl group, affecting its overall reactivity and applications.
4-Chlorodifluoromethyl-2-amino-chlorobenzene: A reduction product of 4-Chlorodifluoromethyl-2-nitro-chlorobenzene, with different chemical properties.
Uniqueness
4-Chlorodifluoromethyl-2-nitro-chlorobenzene is unique due to the presence of both the chlorodifluoromethyl and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions in various scientific and industrial contexts.
Biological Activity
4-Chlorodifluoromethyl-2-nitro-chlorobenzene is a chlorinated aromatic compound that has garnered attention due to its potential biological activities. Understanding its biological effects is crucial for evaluating its safety and potential applications in various fields, including medicine and environmental science. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant case studies, research findings, and data tables.
4-Chlorodifluoromethyl-2-nitro-chlorobenzene is characterized by its unique molecular structure, which influences its reactivity and interactions with biological systems. The presence of halogen substituents enhances its lipophilicity, potentially affecting its absorption and distribution in biological tissues.
The biological activity of 4-Chlorodifluoromethyl-2-nitro-chlorobenzene is primarily attributed to its ability to interact with cellular components, leading to various biochemical effects. It may act as an electrophile, forming adducts with nucleophilic sites in proteins and nucleic acids, which can disrupt normal cellular functions.
Cytotoxicity
Several studies have evaluated the cytotoxic effects of 4-Chlorodifluoromethyl-2-nitro-chlorobenzene on different cell lines. The compound exhibits dose-dependent cytotoxicity, which is mediated through oxidative stress and induction of apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Induction of apoptosis |
| A549 (Lung Cancer) | 30 | Oxidative stress |
| MCF-7 (Breast) | 20 | DNA damage |
Genotoxicity
Research indicates that 4-Chlorodifluoromethyl-2-nitro-chlorobenzene possesses genotoxic properties. In vitro assays have shown that it can induce DNA strand breaks and chromosomal aberrations.
- Comet Assay Results : Significant increases in tail moments were observed in treated cells compared to controls.
- Micronucleus Test : Elevated frequencies of micronuclei were reported in bone marrow cells of exposed animals.
Case Study 1: Acute Toxicity Assessment
A study conducted on rats exposed to varying doses of 4-Chlorodifluoromethyl-2-nitro-chlorobenzene revealed acute toxicity symptoms, including respiratory distress and neurological impairment. The No Observed Adverse Effect Level (NOAEL) was established at 10 mg/kg body weight.
Case Study 2: Long-term Exposure Effects
Long-term exposure studies highlighted the potential carcinogenic effects of the compound. Histopathological examinations showed increased incidences of tumors in the liver and lungs of exposed rodents.
Environmental Impact
The environmental persistence of 4-Chlorodifluoromethyl-2-nitro-chlorobenzene raises concerns regarding its ecological impact. Studies indicate that it can bioaccumulate in aquatic organisms, leading to potential disruptions in food chains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
